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molecular formula C18H39O3P B3260749 1-Dimethoxyphosphorylhexadecane CAS No. 33447-06-2

1-Dimethoxyphosphorylhexadecane

Cat. No. B3260749
M. Wt: 334.5 g/mol
InChI Key: KCGQAMHRYDCPDN-UHFFFAOYSA-N
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Patent
US05155099

Procedure details

A mixture of n-hexadecyl bromide (4.89 g, 16 mmol) and freshly distilled trimethyl phosphite (2.48 g, 20 mmol) is stirred at 116° C. for 24 hours. The excess trimethyl phosphite is then removed by distillation in vacuo and the residue is stored over phosphorus pentoxide in vacuo for 24 hours. The corresponding dimethyl n-hexadecylphosphonate is isolated from the residue by extracting twice with 10 ml of methanol each time. The two methanol extracts are combined and concentrated in vacuo. The oily colorless residue thus obtained, which still contains n-hexadecyl bromide in addition to the methyl n-hexadecylphosphonate, is further reacted with trimethylsilyl chloride (1.02 g, 9.4 mmol) and sodium iodide (1.4 g, 9.4 mmol) in 4.7 ml of anhydrous acetonitrile. The reaction is carried out with stirring at room temperature and lasts 15 minutes.
Quantity
4.89 g
Type
reactant
Reaction Step One
Quantity
2.48 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].[P:18]([O:23]C)([O:21][CH3:22])[O:19][CH3:20]>>[CH2:1]([P:18](=[O:23])([O:21][CH3:22])[O:19][CH3:20])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16]

Inputs

Step One
Name
Quantity
4.89 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCC)Br
Name
Quantity
2.48 g
Type
reactant
Smiles
P(OC)(OC)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
116 °C
Stirring
Type
CUSTOM
Details
is stirred at 116° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The excess trimethyl phosphite is then removed by distillation in vacuo
WAIT
Type
WAIT
Details
the residue is stored over phosphorus pentoxide in vacuo for 24 hours
Duration
24 h

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCC)P(OC)(OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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